molecular formula C33H49ClN2 B2598883 (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride CAS No. 1217228-09-5

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2598883
CAS No.: 1217228-09-5
M. Wt: 509.22
InChI Key: IKMLIOFTPOBBHK-RXQWRGDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes an octadecyl chain and a styryl group attached to the benzimidazole core. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Target of Action

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is a complex compound with a core structure of imidazole . Imidazole compounds are known to interact with various targets, including enzymes and receptors, in biological systems . .

Mode of Action

Imidazole compounds are known to interact with their targets in various ways, such as acting as inhibitors or activators . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical pathways due to their diverse targets . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. The bioavailability of the compound would depend on these properties. Imidazole compounds are known to have diverse pharmacokinetic properties depending on their specific chemical structures .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. The effects would depend on the compound’s specific targets and mode of action. Imidazole compounds are known to have diverse effects on cells due to their wide range of targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride typically involves a multi-step process

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Octadecyl Group: The octadecyl group can be introduced through alkylation reactions using octadecyl halides in the presence of a base such as potassium carbonate.

    Introduction of Styryl Group: The styryl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a styrene derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the styryl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-octadecyl-2-phenyl-1H-benzo[d]imidazole hydrochloride
  • 1-octadecyl-2-vinyl-1H-benzo[d]imidazole hydrochloride
  • 1-octadecyl-2-ethyl-1H-benzo[d]imidazole hydrochloride

Uniqueness

(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the long octadecyl chain and the styryl group, which confer distinct chemical and biological properties. This combination of structural features makes it particularly interesting for research in various fields, including chemistry, biology, and materials science.

Properties

IUPAC Name

1-octadecyl-2-[(E)-2-phenylethenyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-35-32-26-21-20-25-31(32)34-33(35)28-27-30-23-18-17-19-24-30;/h17-21,23-28H,2-16,22,29H2,1H3;1H/b28-27+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMLIOFTPOBBHK-RXQWRGDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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